molecular formula C12H15N3O B2822212 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 929975-60-0

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B2822212
CAS No.: 929975-60-0
M. Wt: 217.27 g/mol
InChI Key: OWTCGDKEYSLZEF-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a cyclopentyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate
  • 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the hydroxyl group at specific positions enhances its reactivity and potential bioactivity compared to other pyrazolopyridine derivatives.

Properties

CAS No.

929975-60-0

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-cyclopentyl-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H15N3O/c1-8-6-11(16)14-12-10(8)7-13-15(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,16)

InChI Key

OWTCGDKEYSLZEF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=C1C=NN2C3CCCC3

Canonical SMILES

CC1=CC(=O)NC2=C1C=NN2C3CCCC3

solubility

not available

Origin of Product

United States

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